molecular formula C21H19FN4O4S B2393807 N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1796959-28-8

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2393807
CAS No.: 1796959-28-8
M. Wt: 442.47
InChI Key: RHGFVUXCSCYBEG-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 3 with a 1H-indol-1-yl group, connected via an ethyl linker to a 5-fluoro-2-methoxybenzenesulfonamide moiety. The compound’s design aligns with trends in medicinal chemistry to hybridize aromatic and heterocyclic scaffolds for enhanced binding or selectivity .

Properties

IUPAC Name

5-fluoro-N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-30-18-7-6-16(22)14-19(18)31(28,29)23-11-13-26-21(27)9-8-20(24-26)25-12-10-15-4-2-3-5-17(15)25/h2-10,12,14,23H,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGFVUXCSCYBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Indole derivatives, which are part of the compound’s structure, show various biologically vital properties. The compound likely interacts with its targets, leading to changes that contribute to its biological activity.

Biochemical Pathways

Given the biological activity of indole derivatives, it can be inferred that the compound may affect multiple pathways, leading to downstream effects that contribute to its therapeutic potential.

Result of Action

Given the biological activity of indole derivatives, the compound likely induces changes at the molecular and cellular levels that contribute to its therapeutic effects.

Biological Activity

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article explores its biological activity, synthesizing data from diverse studies to present a comprehensive overview.

The molecular formula of this compound is C23H22N4O4SC_{23}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 466.51 g/mol. The compound features an indole moiety, which is well-documented for its biological activities, including anti-cancer effects.

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, a critical process in cell division. Compounds that disrupt tubulin assembly can induce cell cycle arrest and apoptosis in cancer cells. The structural design incorporates elements that enhance its interaction with tubulin and other cellular targets.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various human cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
SK-OV-3 (Ovarian)< 5Inhibition of tubulin polymerization
NCI-H460 (Lung)< 10Induction of apoptosis
DU-145 (Prostate)< 15Cell cycle arrest at G2/M phase

The compound showed particularly potent activity against the SK-OV-3 ovarian cancer cell line, with an IC50 value significantly lower than many standard chemotherapeutic agents, indicating its potential as a vascular disrupting agent (VDA) .

Case Studies

A notable case study involved the application of this compound in combination therapies. In one experiment, the compound was administered alongside established chemotherapeutics, resulting in enhanced cytotoxic effects compared to either agent alone. This suggests that it may serve as an effective adjuvant in cancer treatment protocols.

Structure-Activity Relationship (SAR)

The structure of this compound reveals several key functional groups that contribute to its biological activity:

Key Functional Groups:

  • Indole Ring: Contributes to cytotoxicity and interaction with biological targets.
  • Pyridazine Moiety: Enhances solubility and bioavailability.
  • Fluorine Substitution: Improves binding affinity to target proteins.

Research into similar compounds has indicated that modifications to these groups can significantly alter potency and selectivity, emphasizing the importance of careful structural design in drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues:

The compound shares structural motifs with several classes of molecules, as outlined below.

Compound Name/ID Core Structure Substituents/Modifications Yield (%) Molecular Weight (g/mol) Key References
Target Compound Pyridazinone + Indole + Sulfonamide 5-Fluoro-2-methoxybenzenesulfonamide ethyl linker N/R N/R N/A
2-(1H-Indol-1-yl)-N-(N-(3-(trifluoromethoxy)benzyl)carbamimidoyl)acetamide (16) Acetamide + Indole Trifluoromethoxybenzyl carbamimidoyl 54.1 390.0
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazinone + Sulfonamide Benzyloxy at pyridazinone C3; benzenesulfonamide at C4 N/R N/R
1222543-94-3 Spiro[furo-benzoxazole-indole] Diphenylmethyl, methyl groups; fused oxazole-indole system N/R N/R

Analysis of Structural Differences:

  • Indole Substitution: The target compound incorporates an indole directly at the pyridazinone C3 position, similar to 16 , but differs by lacking the trifluoromethoxybenzyl group.
  • Heterocyclic Hybridization: The spiro compound 1222543-94-3 demonstrates a more complex fused system, contrasting with the target’s linear pyridazinone-indole-sulfonamide architecture.

Physicochemical and Spectroscopic Data

  • Compound 16 : Characterized by $ ^1H $-NMR (δ 7.63–7.60, d, J = 8.4 Hz) and ESI-MS (m/z 390.0 [M+H]$^+$) .
  • 5a : Synthesized via a benzyl bromide alkylation strategy, with HRMS confirming mass accuracy (e.g., C10H9N3O4S [M+Na]$^+$: calcd 290.020598, found 290.020620) .
  • Target Compound : Expected to exhibit distinct NMR signals for the 5-fluoro-2-methoxybenzenesulfonamide group (e.g., aromatic protons near δ 7.0–8.0) and the ethyl linker (δ ~3.5–4.5).

Implications for Drug Discovery

While direct biological data for the target compound are unavailable, structural analogs provide insights:

  • Sulfonamide Role: The 5-fluoro-2-methoxy substitution may enhance metabolic stability compared to non-fluorinated analogs like 5a .
  • Indole-Pyridazinone Hybrids: Compounds like 16 and the target may target indole-binding enzymes (e.g., kinases or GPCRs), though substituent variations influence selectivity .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what parameters critically influence yield and purity?

The synthesis involves a multi-step process:

  • Step 1 : Formation of the pyridazinone core via cyclization reactions using reagents like hydrazine derivatives.
  • Step 2 : Sulfonamide coupling using 5-fluoro-2-methoxybenzenesulfonyl chloride with a tertiary amine base (e.g., triethylamine) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Critical parameters : Temperature control (±2°C tolerance) to avoid side reactions, solvent purity, and stoichiometric precision. Post-synthesis purification via reverse-phase HPLC ensures >95% purity, with intermediates monitored by TLC and NMR .

Q. Which analytical techniques are essential for structural characterization and batch consistency?

Key techniques include:

  • 1H/13C NMR : Confirms substitution patterns (e.g., indole C-3 position, sulfonamide linkage).
  • HPLC-PDA : Quantifies purity (>98%) and detects impurities.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray crystallography : Resolves 3D conformation, particularly for polymorph screening .

Q. How should researchers design in vitro assays to evaluate biological activity?

  • Cell line selection : Use target-specific models (e.g., cancer cell lines for antiproliferative assays).
  • Dose-response curves : Measure IC50 values with 8–12 concentration points.
  • Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., staurosporine for kinase inhibition).
  • Solubility : Pre-dissolve in DMSO and dilute in assay buffer to avoid precipitation .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data among structural analogs?

Discrepancies may arise from substituent effects or assay variability. Recommended approaches:

  • Comparative SAR studies : Test analogs with systematic substitutions (e.g., methoxy → ethoxy, fluoro → chloro). For example, a 5-chloro analog showed 3-fold higher kinase inhibition than the 5-fluoro variant in a recent study .
  • Computational modeling : Use molecular docking to predict binding affinity changes. QSAR models incorporating logP and topological polar surface area (TPSA) improve predictability .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Screen variables (temperature, catalyst loading) using fractional factorial designs. For instance, increasing Pd/C catalyst from 2% to 5% improved coupling efficiency by 15% in a pyridazinone synthesis step .
  • Solvent optimization : Replace DMF with acetonitrile in later stages to simplify purification .

Q. What methodologies address contradictory metabolic stability data in preclinical models?

  • Standardized assays : Use pooled human liver microsomes (pHLM) with LC-MS/MS quantification.
  • Metabolite identification : Incubate with CYP3A4/2D6 inhibitors to isolate major metabolic pathways.
  • Deuterium labeling : Stabilize labile positions (e.g., benzylic hydrogen) to reduce first-pass metabolism .

Q. How can computational tools predict off-target interactions or toxicity?

  • Pharmacophore modeling : Map electrostatic/hydrophobic features to identify unintended targets (e.g., hERG channel liability).
  • ADMET prediction : Tools like SwissADME estimate permeability (Caco-2) and cytochrome P450 inhibition.
  • Validation : Cross-check predictions with in vitro toxicity panels (e.g., hepatocyte viability assays) .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data across studies be interpreted?

  • Source analysis : Compare cell line origins (e.g., ATCC vs. non-certified sources), passage numbers, and culture conditions.
  • Assay normalization : Use ATP-based viability assays (e.g., CellTiter-Glo) instead of MTT for higher sensitivity.
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., IC50 variability <20% in 80% of cases) .

Q. What explains variability in enzymatic inhibition assays (e.g., IC50 ranges)?

  • Enzyme source : Recombinant vs. native enzymes (e.g., commercial kinases may lack post-translational modifications).
  • Substrate competition : Use kinetic assays (e.g., Km/Vmax shifts) to distinguish competitive vs. non-competitive inhibition.
  • Buffer conditions : Optimize pH (7.4 vs. 6.8) and ionic strength to mimic physiological environments .

Methodological Recommendations

  • Synthetic Troubleshooting : If sulfonamide coupling yields <70%, pre-activate the sulfonyl chloride with Hünig’s base (DIPEA) .
  • SAR Optimization : Prioritize C-3 indole and pyridazinone C-6 substituents for potency tuning .
  • Data Reproducibility : Archive batch-specific NMR/HPLC traces in electronic lab notebooks (ELNs) for audit trails .

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